molecular formula C20H13F4N3O2S2 B2716136 4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 919736-30-4

4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2716136
CAS No.: 919736-30-4
M. Wt: 467.46
InChI Key: MZBQEXULZHVTEX-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl group, a fluorine atom, and a thiazolo[5,4-b]pyridine moiety. The thiazolo-pyridine bicyclic system enhances rigidity, likely optimizing interactions with enzymatic targets such as kinases or inflammatory mediators .

Properties

IUPAC Name

4-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O2S2/c1-11-4-5-12(18-26-16-3-2-8-25-19(16)30-18)9-17(11)27-31(28,29)13-6-7-15(21)14(10-13)20(22,23)24/h2-10,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBQEXULZHVTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through a condensation reaction between 2-methylthiazole and a suitable pyridine derivative.

    Introduction of the Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic fluorination and trifluoromethylation reactions, respectively.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide has several research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe for studying biological processes involving sulfonamide groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

Thiazolo[5,4-b]pyridine vs. Thiazolo[3,2-a]pyrimidin-5-one
  • Target Compound : The thiazolo[5,4-b]pyridine core provides a fused bicyclic system with sulfur and nitrogen atoms, favoring planar rigidity and π-π stacking in target binding .
  • Compound: 4-Fluoro-N-[4-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide replaces the pyridine with a pyrimidinone ring.
Thiazole vs. Imidazo[1,2-a]pyrimidine
  • Compound : 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide features an imidazo-pyrimidine core. While structurally distinct from the target’s thiazolo-pyridine, both systems are common in kinase inhibitors, suggesting overlapping therapeutic targets .

Substituent Effects

Compound Name Key Substituents Impact on Properties
Target Compound 3-(Trifluoromethyl), 4-fluoro Enhances lipophilicity and metabolic stability; fluorine may participate in halogen bonding .
Compound Piperazine, 3-chloro-5-(trifluoromethyl) Piperazine improves solubility; chloro and trifluoromethyl groups enhance target affinity .
Compound Pyridin-3-yl thiazole, ethyl linker Ethyl linker increases flexibility, potentially improving binding but raising molecular weight .

Physicochemical Properties

Property Target Compound Compound Compound Compound
LogP ~3.8 (estimated) ~2.5 (oxo reduces LogP) ~4.1 (piperazine increases) ~3.2 (ethyl linker lowers)
Molecular Weight ~480 g/mol ~430 g/mol ~557 g/mol ~370 g/mol
Solubility Moderate (CF3 dominance) Higher (polar oxo group) High (piperazine basicity) Moderate (pyridine polarity)

Bioactivity and Research Findings

  • Target Compound : Likely designed for kinase inhibition or anti-inflammatory applications due to sulfonamide’s role in COX-2 inhibition and thiazolo-pyridine’s prevalence in kinase inhibitors .
  • Compound : The 5-oxo group may facilitate hydrogen bonding with serine/threonine kinases, but reduced lipophilicity could limit cellular uptake .

Biological Activity

4-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following chemical structure:

C18H16F4N2O2S\text{C}_{18}\text{H}_{16}\text{F}_4\text{N}_2\text{O}_2\text{S}

Research indicates that this compound may function as a MALT1 inhibitor , which is crucial in the treatment of autoimmune diseases and certain cancers. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) plays a pivotal role in various signaling pathways that regulate cell proliferation and survival. Inhibition of MALT1 can lead to altered cellular responses and apoptosis in malignant cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on specific cancer cell lines. For instance, it has shown significant activity against gastrointestinal stromal tumors (GISTs), with IC50 values indicating effective growth inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the meta-position of the benzene ring is critical for enhancing biological activity. SAR studies suggest that modifications to the thiazolo-pyridine moiety can significantly impact the compound's potency and selectivity towards MALT1 inhibition. The following table summarizes key findings from SAR analyses:

ModificationEffect on Activity
Trifluoromethyl groupIncreased binding affinity and selectivity for MALT1
Alteration of thiazole positionVariable impacts on potency; specific substitutions enhance activity
Replacement of sulfonamideGenerally leads to reduced potency

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Gastrointestinal Cancer : A study reported that derivatives similar to this compound demonstrated significant anti-proliferative effects in GIST cell lines, suggesting its utility as a targeted therapy for patients with resistant forms of this cancer .
  • Autoimmune Disorders : Research indicates that MALT1 inhibitors can modulate immune responses effectively, providing a pathway for developing treatments for autoimmune conditions such as rheumatoid arthritis and multiple sclerosis.

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